2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Description
2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
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Biological Activity
The compound 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyclopropyl group and a piperidine moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives of pyrimidine and piperidine have shown efficacy against various cancer cell lines. A study demonstrated that compounds with a similar piperidine framework effectively inhibited the proliferation of human pancreatic and gastric cancer cells through apoptosis induction mechanisms .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Patu8988 | 11 | Apoptosis induction |
Compound B | SGC7901 | 0.41 | Caspase activation |
Compound C | SMMC7721 | 1.5 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and cancer progression. The inhibition mechanism is thought to be time-dependent and covalent .
Table 2: Enzyme Inhibition Data
Compound Name | Enzyme Target | Inhibition Type | Selectivity Ratio |
---|---|---|---|
Compound D | MPO | Covalent | High |
Compound E | Thyroid Peroxidase | Non-selective | Low |
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. Similar derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to cell survival .
Case Studies
A notable case study evaluated the effects of a related compound on Alzheimer's disease models. The study found that the compound significantly reduced amyloid-beta levels and improved cognitive function in animal models, suggesting potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c23-12-18-10-17-2-1-3-19(17)25-22(18)26-8-6-15(7-9-26)13-27-14-24-20(11-21(27)28)16-4-5-16/h10-11,14-16H,1-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISBJBHEDOJRKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.